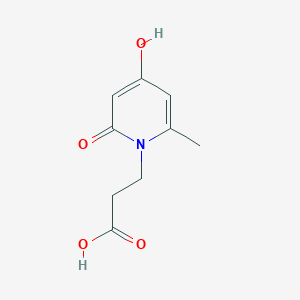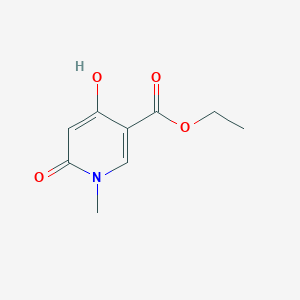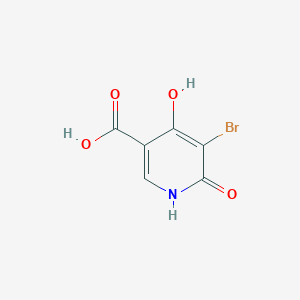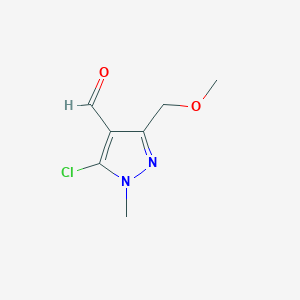
(2,3-Difluoro-4-isopropoxyphenyl)boronic acid
Descripción general
Descripción
“(2,3-Difluoro-4-isopropoxyphenyl)boronic acid” is a type of boronic acid that is used as a biochemical reagent. It can be used as a biological material or organic compound for life science related research . It is also used as a building block in the synthesis of several organic compounds .
Synthesis Analysis
The synthesis of “this compound” involves several steps. The boronic acid group is twisted with respect to the benzene ring plane. The molecules are organized into infinite chains via intermolecular O-H…O hydrogen bonds . These chains are additionally connected via strong O-H…O hydrogen bonds, producing a folded layer structure perpendicular to the a axis .Molecular Structure Analysis
The molecular structure of “this compound” is essentially planar, indicating electronic delocalization between the dihydroxyboryl group and the aromatic ring .Chemical Reactions Analysis
“this compound” is used in Suzuki-Miyaura cross-coupling reactions which show significant cytostatic activity in CCRF-CEM, HeLa, and L1210 cell lines . It can also react with aryl aldehydes using Ni catalyst to produce Flurodiarylmethanols .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 215.99 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 3 . Its exact mass is 216.0769307 g/mol and its monoisotopic mass is also 216.0769307 g/mol . Its topological polar surface area is 49.7 Ų . It has a heavy atom count of 15 .Aplicaciones Científicas De Investigación
2,3-DFPIP has been used in a variety of scientific research applications, such as the synthesis of organic molecules, the development of new pharmaceuticals, and the study of biochemical and physiological processes. It has been used as a catalyst in the synthesis of a variety of organic molecules, including amides, esters, and lactones. In addition, it has been used as a reagent in the development of new pharmaceuticals, such as inhibitors of enzymes involved in the biosynthesis of cholesterol and other lipids. Finally, it has been used to study biochemical and physiological processes, such as the metabolism of fatty acids and the regulation of gene expression.
Mecanismo De Acción
Target of Action
The primary target of the compound (2,3-Difluoro-4-isopropoxyphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, where oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
The this compound affects the Suzuki–Miyaura cross-coupling pathway . The downstream effects of this pathway involve the formation of carbon–carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties could potentially impact its bioavailability.
Result of Action
The molecular effect of the action of this compound is the formation of new carbon–carbon bonds . This is a result of the Suzuki–Miyaura cross-coupling reaction, which is facilitated by the compound . On a cellular level, this can lead to the synthesis of various organic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to be stable under an inert atmosphere and at temperatures between 2-8°C
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2,3-DFPIP in laboratory experiments provides a number of advantages. Firstly, it is a highly versatile reagent that can be used in a variety of applications, such as the synthesis of organic molecules, the development of new pharmaceuticals, and the study of biochemical and physiological processes. Secondly, it is relatively easy to synthesize, as it can be synthesized using a two-step process. Finally, it is relatively inexpensive, as it can be synthesized from readily available starting materials.
However, there are also some limitations to the use of 2,3-DFPIP in laboratory experiments. Firstly, it is a relatively unstable compound, and thus it must be stored and handled carefully. Secondly, it can be toxic if inhaled or ingested, and thus it must be handled with care. Finally, it can react with a variety of organic molecules, and thus it must be used with caution.
Direcciones Futuras
There are a number of potential future directions for the use of 2,3-DFPIP in scientific research. Firstly, it could be used to develop new pharmaceuticals, as it could be used to synthesize a variety of novel compounds. Secondly, it could be used to study the metabolism of fatty acids and the regulation of gene expression, as it could be used as a probe to study these processes. Finally, it could be used to develop new catalysts for the synthesis of organic molecules, as it could be used to develop new catalysts with improved selectivity and efficiency.
Propiedades
IUPAC Name |
(2,3-difluoro-4-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF2O3/c1-5(2)15-7-4-3-6(10(13)14)8(11)9(7)12/h3-5,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPWTSVBLPSQDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC(C)C)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716605 | |
| Record name | {2,3-Difluoro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1154762-01-2 | |
| Record name | {2,3-Difluoro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 8-allyl-5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395546.png)

![4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B1395551.png)


![4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B1395555.png)

![3-{(2E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl}-4-hydroxy-2H-chromen-2-one](/img/structure/B1395557.png)
![5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1395558.png)


